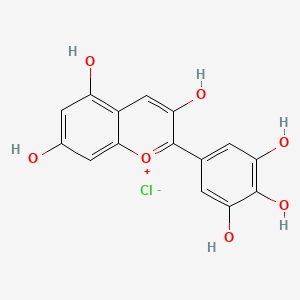

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

説明

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is a hydroxycinnamic acid.

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is a natural product found in Ophiopogon japonicus, Piper kadsura, and other organisms with data available.

科学的研究の応用

Isolation from Natural Sources

- Cinnamamide derivatives have been isolated from natural sources, like Solanum verbascifolium L. (Zhou & Ding, 2002).

Antifungal and Insecticidal Properties

- Cinnamamide derivatives exhibit antifungal activities against plant pathogens and moderate nematicidal activities (Xiao et al., 2011).

Antagonism at NMDA Receptor Subtypes

- N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide was identified as a potent and selective antagonist of the NR1A/2B NMDA receptor subtype (Tamiz et al., 1998).

Antidepressant-like Action

- Certain N-(2-hydroxyethyl) cinnamamide derivatives have shown antidepressant-like actions in animal models (Deng et al., 2011).

Insecticidal Activity

- Cinnamoyl amides from Zanthoxylum armatum and their synthetic analogues demonstrated insecticidal activity against diamondback moth larvae (Kumar et al., 2016).

Anticonvulsant Activity

- Cinnamamide derivatives have been studied for their anticonvulsant activities and structure-activity relationships in this context (Żesławska et al., 2017); (Żesławska et al., 2018).

Potential in Treating Atopic Dermatitis

- Some cinnamamides have shown effects on atopic dermatitis through the regulation of IL-4 in CD4+ cells (Choi et al., 2019).

Pharmacological Advances and Structure-Activity Relationships

- Cinnamamide is a key scaffold in natural products and drug-like molecules for treating various diseases, with extensive study on its binding interactions and mechanism of action (Gaikwad et al., 2019).

Synthetic Applications

- The synthesis of N-(2-Hydroxyethyl)cinnamamide and its conditions have been studied, showing its potential in various applications (Jing, 2001).

Therapeutic Potential in Nervous System Disorders

- Cinnamamide derivatives have shown potential in treating central and peripheral nervous system disorders, with diverse activities observed in nervous system models (Gunia-Krzyżak et al., 2015).

Photo-Responsive Monomer

- N,N-Bis(2-hydroxyethyl) cinnamamide has been synthesized as a photo-responsive monomer, indicating its use in novel photo-responsive polymers (Jin et al., 2011).

特性

IUPAC Name |

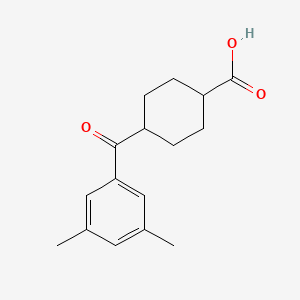

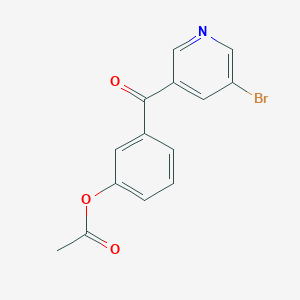

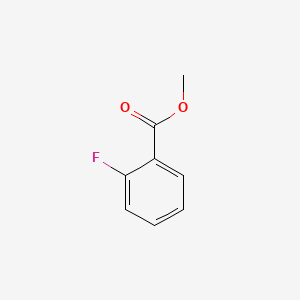

3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUTQNKCXHALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942534 | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20375-37-5 | |

| Record name | Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。